1-(Difluoromethyl)-5-iodo-1H-pyrazole
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Overview
Description
1-(Difluoromethyl)-5-iodo-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with difluoromethyl and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-5-iodo-1H-pyrazole typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1H-pyrazole with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-5-iodo-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl alcohols or reduced to form difluoromethyl anions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Often carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include 1-(Difluoromethyl)-5-azido-1H-pyrazole and 1-(Difluoromethyl)-5-thio-1H-pyrazole.
Oxidation: Products include difluoromethyl alcohol derivatives.
Reduction: Products include difluoromethyl anion derivatives.
Scientific Research Applications
1-(Difluoromethyl)-5-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Agrochemicals: Employed in the development of pesticides and herbicides due to its bioactive properties.
Material Science: Utilized in the synthesis of fluorinated materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-5-iodo-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, altering their activity. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Another pyrazole derivative with similar difluoromethyl substitution but different functional groups.
Difluoromethyl phenyl sulfide: Contains a difluoromethyl group attached to a phenyl ring, used in different applications.
Uniqueness
1-(Difluoromethyl)-5-iodo-1H-pyrazole is unique due to the presence of both difluoromethyl and iodine substituents, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
1-(difluoromethyl)-5-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2IN2/c5-4(6)9-3(7)1-2-8-9/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYCAMATCGWZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1946814-00-1 |
Source
|
Record name | 1-(difluoromethyl)-5-iodo-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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